3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine
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Overview
Description
3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyridazine ring fused with pyridine and piperazine moieties, which are further substituted with a cyclopropylpyrimidine group. The presence of these diverse functional groups contributes to its versatility in chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of multiple reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial activity.
Morpholinopyrimidine derivatives: Exhibited anti-inflammatory properties.
Indole derivatives: Displayed a range of biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine stands out due to its unique combination of pyridazine, pyridine, and piperazine rings, along with the cyclopropylpyrimidine group. This structural diversity provides a broad spectrum of reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7/c1-2-8-21-16(3-1)17-6-7-19(25-24-17)26-9-11-27(12-10-26)20-13-18(15-4-5-15)22-14-23-20/h1-3,6-8,13-15H,4-5,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHZDJXIANZBLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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